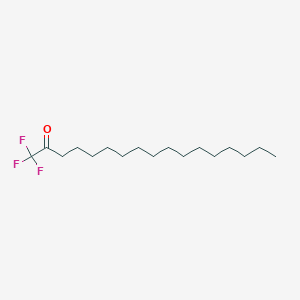

1,1,1-Trifluoroheptadecano-2-ona

Descripción general

Descripción

PACOCF3, también conocido como Palmityltrifluorometilcetona, es un inhibidor selectivo de la fosfolipasa A2 (PLA2) con una IC50 de 3.8 μM . Este compuesto es conocido por su capacidad para alterar la señalización del calcio en las células tubulares renales . Tiene una fórmula molecular de C17H31F3O y un peso molecular de 308.42 g/mol .

Aplicaciones Científicas De Investigación

PACOCF3 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

PACOCF3 ejerce sus efectos al inhibir la fosfolipasa A2, una enzima involucrada en la hidrólisis de fosfolípidos . Esta inhibición conduce a una señalización alterada del calcio en las células, lo que puede afectar varios procesos celulares . El compuesto se dirige tanto a la fosfolipasa A2 dependiente de calcio como a la independiente de calcio, con valores IC50 de 45 μM y 3.8 μM, respectivamente .

Análisis Bioquímico

Biochemical Properties

1,1,1-Trifluoroheptadecan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of phospholipase A2 (PLA2). This enzyme is involved in the hydrolysis of phospholipids, releasing arachidonic acid, which is a precursor for various signaling molecules. The inhibition of PLA2 by 1,1,1-Trifluoroheptadecan-2-one can alter cellular signaling pathways and inflammatory responses . Additionally, this compound interacts with calcium signaling pathways, affecting intracellular calcium levels and signaling .

Cellular Effects

1,1,1-Trifluoroheptadecan-2-one has been shown to influence various cellular processes. It affects cell signaling pathways by altering calcium influx and release, which can impact cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, this compound can modulate gene expression and cellular metabolism by interacting with specific enzymes and signaling molecules . These effects can lead to changes in cell behavior and function, making 1,1,1-Trifluoroheptadecan-2-one a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of action of 1,1,1-Trifluoroheptadecan-2-one involves its interaction with phospholipase A2. By binding to the enzyme, it inhibits its activity, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby modulating inflammatory responses. Additionally, 1,1,1-Trifluoroheptadecan-2-one can affect calcium signaling by altering calcium influx and release, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,1-Trifluoroheptadecan-2-one can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 1,1,1-Trifluoroheptadecan-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of phospholipase A2 and prolonged alterations in calcium signaling, which can affect cellular functions and responses .

Dosage Effects in Animal Models

The effects of 1,1,1-Trifluoroheptadecan-2-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phospholipase A2 without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in calcium signaling and cellular metabolism . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on phospholipase A2 . Careful dosage optimization is essential to balance efficacy and safety in animal studies.

Metabolic Pathways

1,1,1-Trifluoroheptadecan-2-one is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as phospholipase A2, influencing the hydrolysis of phospholipids and the release of arachidonic acid . This interaction can affect metabolic flux and the levels of various metabolites involved in signaling pathways . The compound’s role in these pathways highlights its potential as a modulator of lipid metabolism and cellular signaling.

Transport and Distribution

Within cells and tissues, 1,1,1-Trifluoroheptadecan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 1,1,1-Trifluoroheptadecan-2-one can affect its activity and function, as its presence in specific cellular regions may enhance or inhibit its interactions with target enzymes and signaling molecules .

Subcellular Localization

The subcellular localization of 1,1,1-Trifluoroheptadecan-2-one is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The localization of 1,1,1-Trifluoroheptadecan-2-one can impact its activity and function, as its interactions with target enzymes and signaling molecules may vary depending on its subcellular distribution

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

PACOCF3 se puede sintetizar mediante la reacción del ácido palmítico con anhídrido trifluoroacético en presencia de un catalizador . La reacción típicamente ocurre bajo condiciones suaves, con la temperatura mantenida alrededor de 0°C a 25°C . El producto luego se purifica mediante recristalización o cromatografía para lograr un alto nivel de pureza de ≥98% .

Métodos de Producción Industrial

En entornos industriales, PACOCF3 se produce utilizando una ruta sintética similar pero a mayor escala. La reacción se lleva a cabo en grandes reactores con control preciso sobre la temperatura y la presión para asegurar una calidad de producto consistente . El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de Reacciones

PACOCF3 principalmente experimenta reacciones de sustitución debido a la presencia del grupo trifluorometilo . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Reacciones de Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo.

Reacciones de Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con halógenos pueden producir derivados halogenados de PACOCF3 .

Comparación Con Compuestos Similares

Compuestos Similares

Trifluorometilcetona de araquidonilo: Otro inhibidor de la fosfolipasa A2, pero menos potente que PACOCF3.

Bromonol lactona: Un inhibidor selectivo de la fosfolipasa A2 independiente de calcio.

Fluorofosfonato de metil araquidonilo: Un inhibidor irreversible de la fosfolipasa A2.

Unicidad

PACOCF3 es único debido a su alta potencia y selectividad para la fosfolipasa A2. Es cuatro veces más potente que la trifluorometilcetona de araquidonilo y puede inhibir tanto la fosfolipasa A2 dependiente de calcio como la independiente de calcio . Esta inhibición dual lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Actividad Biológica

PACOCF3, known chemically as palmitoyl trifluoromethyl ketone, is a selective inhibitor of phospholipase A2 (PLA2) enzymes. Its biological activity has been investigated in various contexts, particularly concerning its effects on arachidonic acid (AA) release and its potential therapeutic implications in neurological disorders and inflammation.

- Chemical Formula : C17H31F3O

- Molecular Weight : 308.4 Da

- CAS Number : 141022-99-3

- Purity : >98%

- IC50 : 3.8 μM (indicating potency as a PLA2 inhibitor)

PACOCF3 primarily acts by inhibiting group VI PLA2, which plays a crucial role in the release of AA from membrane phospholipids. This inhibition has been shown to significantly reduce PAF-induced AA release in cell models. In vitro studies demonstrated that at a concentration of 25 μM, PACOCF3 reduced AA release by approximately 58% and oleic acid (OA) release by about 61% .

Comparative Inhibition Potency

| Inhibitor | IC50 (μM) | Target Enzyme |

|---|---|---|

| PACOCF3 | 3.8 | Group VI PLA2 |

| AACOCF3 | ~0.04 | Group IVα PLA2 |

| MAFP | ~10 | Group IVα PLA2 |

Biological Effects

- Impact on Calcium Signaling : PACOCF3 alters calcium signaling pathways, which is critical for various cellular functions including neurotransmission and inflammation .

- Memory and Learning : Studies have indicated that inhibition of PLA2 activity in the hippocampus using PACOCF3 can impair memory acquisition and retrieval in animal models, suggesting its role in neurochemical processes related to cognition .

- Anti-inflammatory Properties : Research has shown that PACOCF3 can reduce pro-inflammatory effects mediated by myelin in macrophages, indicating its potential use in treating neuroinflammatory conditions .

Study on Hippocampal Function

A study involving rats demonstrated that inhibition of hippocampal PLA2 activity with PACOCF3 led to significant impairments in memory retrieval tasks. This suggests that PLA2 activity is crucial for cognitive functions related to the hippocampus .

Inflammation and Immune Response

In another investigation, PACOCF3 was shown to effectively inhibit macrophage Ca²⁺-independent PLA2 activity, which is implicated in inflammatory responses. The results indicated a reduction in inflammatory markers when PACOCF3 was administered, highlighting its potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

1,1,1-trifluoroheptadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHYXYTYTLCTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274441 | |

| Record name | PACOCF3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141022-99-3 | |

| Record name | 1,1,1-Trifluoro-2-heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PACOCF3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.